Benzyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine with 1-amino-3-hydroxypropane under specific conditions. One common method includes the use of protecting groups to ensure selective reactions at desired positions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the benzyl protecting group using hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms without the benzyl group, and various substituted piperidine derivatives .
Scientific Research Applications
Benzyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the amino group.
4-Amino-1-benzylpiperidine: Contains an amino group but differs in the position of functional groups.
Piperidine derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness
Benzyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate is unique due to the presence of both amino and hydroxyl groups, which provide versatility in chemical reactions and potential biological activity. Its structure allows for multiple functionalizations, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C16H24N2O3 |
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Molecular Weight |
292.37 g/mol |
IUPAC Name |
benzyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c17-15(8-11-19)14-6-9-18(10-7-14)16(20)21-12-13-4-2-1-3-5-13/h1-5,14-15,19H,6-12,17H2 |
InChI Key |
LDVTTXIBOLKGHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(CCO)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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